{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine
Description
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring
Properties
CAS No. |
1206136-79-9 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38g/mol |
IUPAC Name |
2-ethoxy-N,4-dimethyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-6-17-12-7-10(4)11(9(2)3)8-13(12)18(15,16)14-5/h7-9,14H,6H2,1-5H3 |
InChI Key |
MJXRBZZOVQKJIT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine include:
- {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine
- {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine
Uniqueness
What sets {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine apart from similar compounds is its specific combination of functional groups, which can confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
